
Bis(1-ethoxy-1-oxopropan-2-yl) butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-ethoxy-1-oxopropan-2-yl) butanedioate: is a chemical compound with the molecular formula C14H22O8 and a molecular weight of 318.32 g/mol . . This compound is characterized by its ester functional groups and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-ethoxy-1-oxopropan-2-yl) butanedioate typically involves the esterification of succinic acid with ethyl lactate . The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bonds.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(1-ethoxy-1-oxopropan-2-yl) butanedioate can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ethoxy group with another alcohol, leading to the formation of different esters.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) catalysts.
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts.
Major Products Formed:
Hydrolysis: Succinic acid and ethyl lactate.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Bis(1-ethoxy-1-oxopropan-2-yl) butanedioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential use in biochemical assays and as a substrate for enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of polymers, resins, and other industrial products.
Mécanisme D'action
The mechanism of action of bis(1-ethoxy-1-oxopropan-2-yl) butanedioate involves its interaction with various molecular targets and pathways. The ester bonds in the compound can be hydrolyzed by enzymes, leading to the release of succinic acid and ethyl lactate . These products can then participate in metabolic pathways, such as the citric acid cycle, contributing to cellular energy production .
Comparaison Avec Des Composés Similaires
Diethyl succinate: Another ester of succinic acid, but with ethyl groups instead of ethoxy groups.
Dimethyl succinate: Similar to diethyl succinate but with methyl groups.
Uniqueness: Bis(1-ethoxy-1-oxopropan-2-yl) butanedioate is unique due to its specific ester structure, which imparts different chemical and physical properties compared to other esters of succinic acid . Its ethoxy groups provide distinct reactivity and solubility characteristics, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
6291-22-1 |
|---|---|
Formule moléculaire |
C14H22O8 |
Poids moléculaire |
318.32 g/mol |
Nom IUPAC |
bis(1-ethoxy-1-oxopropan-2-yl) butanedioate |
InChI |
InChI=1S/C14H22O8/c1-5-19-13(17)9(3)21-11(15)7-8-12(16)22-10(4)14(18)20-6-2/h9-10H,5-8H2,1-4H3 |
Clé InChI |
VCVKXBZJTZVRND-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)OC(=O)CCC(=O)OC(C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



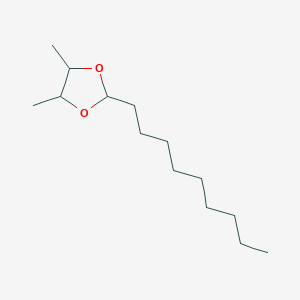
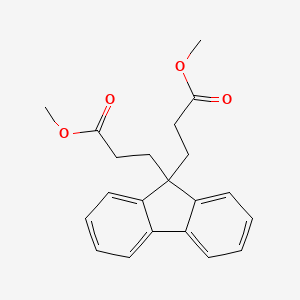
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)




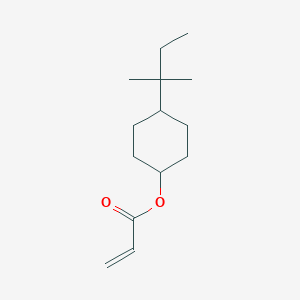
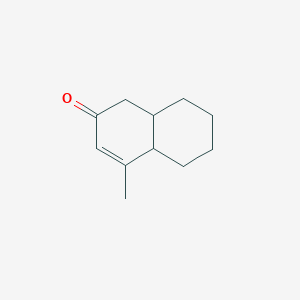
![3-[3-Methyl-4-(2-phenylethyl)piperazin-1-yl]propan-1-ol](/img/structure/B14729208.png)
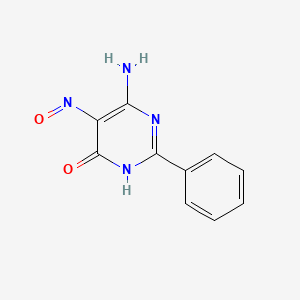
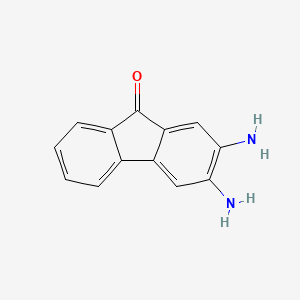
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)
